2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine
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Overview
Description
2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine and phenyl groups in its structure suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of biological activity .
Mode of Action
Pyrimidine derivatives, which this compound is a part of, have been known to inhibit protein kinases , essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It’s known that pyrimidine derivatives can exert their anticancer potential through different action mechanisms .
Pharmacokinetics
The compound’s molecular weight is 25017 , which could potentially influence its bioavailability.
Result of Action
Pyrimidine derivatives have been reported to have cytostatic activities on various cancerous cell lines .
Action Environment
The storage temperature for this compound is room temperature , which could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine moiety can be introduced via nucleophilic substitution reactions, often using piperidine derivatives as nucleophiles.
Phenyl Group Addition: The phenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(1-piperidine) pyridine derivatives: Known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Pyrido[2,3-d]pyrimidin-5-one derivatives: Exhibiting various biological activities including anticancer properties.
Uniqueness
2-Methyl-4-(4-methyl-1-piperidinyl)-6-phenylthieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct pharmacological properties. The combination of the thieno[2,3-d]pyrimidine core with piperidine and phenyl groups may result in unique binding affinities and biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-4-(4-methylpiperidin-1-yl)-6-phenylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-8-10-22(11-9-13)18-16-12-17(15-6-4-3-5-7-15)23-19(16)21-14(2)20-18/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWNPLJSBWHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(SC3=NC(=N2)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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